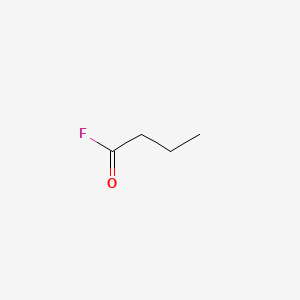

Butanoyl fluoride

Description

Structure

3D Structure

Properties

CAS No. |

461-53-0 |

|---|---|

Molecular Formula |

C4H7FO |

Molecular Weight |

90.1 g/mol |

IUPAC Name |

butanoyl fluoride |

InChI |

InChI=1S/C4H7FO/c1-2-3-4(5)6/h2-3H2,1H3 |

InChI Key |

GSJWYIDMIRQHMV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)F |

Canonical SMILES |

CCCC(=O)F |

Other CAS No. |

461-53-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butanoyl Fluoride and Derivatives

Electrochemical Fluorination Routes to Functionalized Butanoyl Fluorides

Electrochemical fluorination (ECF), also known as the Simons process, offers a direct method for the synthesis of perfluorinated compounds. This technique involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (B91410) (HF).

Synthesis from Cyclic Sulfone Precursors

The electrochemical fluorination of cyclic sulfones provides a unique pathway to functionalized perfluoroacyl fluorides. In this process, the cyclic precursor undergoes ring-opening and isomerization alongside fluorination. A key example is the synthesis of perfluoro-4-fluorosulphonyl butanoyl fluoride from 1,4-butanesultone. The electrolysis is conducted in liquid hydrogen fluoride, leading to the cleavage of the sultone ring and complete fluorination of the carbon backbone. fluorine1.rusci-hub.se This method transforms a readily available cyclic sulfone into a highly functionalized linear acyl fluoride derivative. researchgate.net

During the electrochemical fluorination of 1,4-butane sultone, the process yields 4-(fluorosulfonyl)hexafluorobutyryl fluoride (FSO₂(CF₂)₃COF). google.com This reaction opens the cyclic sulfone and fully fluorinates the butyl chain, directly installing the acyl fluoride and sulfonyl fluoride functionalities.

| Precursor | Product | Yield | Reference |

| 1,4-Butane sultone | 4-(Fluorosulfonyl)hexafluorobutyryl fluoride | 28% | google.com |

Perfluoroacylation via Electrochemical Conversion of Butanoyl Chloride Precursors

The electrochemical perfluorination (ECPF) of butanoyl chloride is a direct method for producing perfluorothis compound. The process involves the electrolysis of the acyl chloride in anhydrous hydrogen fluoride on a nickel anode. cecri.res.in The reaction mechanism is believed to proceed through a free radical pathway. researchgate.net

However, the ECPF of n-alkanoyl chlorides, including butanoyl chloride, is often accompanied by skeletal fragmentation, rearrangement, and cyclization, leading to a mixture of products. cecri.res.in The main products include the desired perfluorinated carboxylic acid fluoride, alongside perfluoroalkanes, perfluoro cyclic ethers, and isomerized and fragmented byproducts. researchgate.net Studies on C6 to C10 n-alkanoyl chlorides have shown that the selectivity for the corresponding perfluoro carboxylic acid can vary significantly. researchgate.net

| Starting Material | Primary Product | Byproducts | Selectivity for Perfluoroacyl Fluoride (C6-C10) | Reference |

| n-Butanoyl chloride | Perfluorothis compound | Perfluorobutane, perfluorinated cyclic ethers, fragmented products | 29-36% | researchgate.net |

Direct Deoxyfluorination of Carboxylic Acids to this compound

Direct deoxyfluorination of carboxylic acids represents one of the most straightforward and widely used methods for synthesizing acyl fluorides. nih.gov This transformation avoids the pre-functionalization of the carboxylic acid and can be achieved using various modern fluorinating reagents under mild conditions.

Recent advances have introduced several effective reagents for this conversion. XtalFluor-E, a crystalline and thermally stable reagent, in the presence of a catalytic amount of sodium fluoride (NaF), efficiently converts carboxylic acids to acyl fluorides at room temperature. Another notable reagent is 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), which is a bench-stable, all-carbon-based fluorinating agent that facilitates the deoxyfluorination of a wide range of carboxylic acids, including alkyl carboxylic acids like butanoic acid, under neutral conditions. cas.cnorganic-chemistry.orgnih.gov The reaction with CpFluor proceeds through a proposed cyclopropenium salt intermediate. organic-chemistry.org These methods are valued for their operational simplicity and tolerance of various functional groups. organic-chemistry.org

| Carboxylic Acid | Reagent | Conditions | Yield | Reference |

| Alkyl Carboxylic Acids (e.g., Butanoic acid) | CpFluor | CH₂Cl₂, rt or 50 °C, 4 h | Good to Excellent | cas.cnorganic-chemistry.org |

| (Hetero)aryl, Alkenyl, Alkynyl Carboxylic Acids | CpFluor | CH₂Cl₂, rt or 50 °C, 4 h | Good to Excellent | cas.cnorganic-chemistry.org |

Fluorine Transfer Reactions in this compound Formation

Innovative synthetic strategies involving fluorine transfer from organometallic complexes or other activated molecules have emerged as powerful tools for the formation of C-F bonds, including the synthesis of acyl fluorides.

C-F Bond Activation in Perfluorinated Ligands for Acyl Fluoride Generation

A novel approach involves the activation of a C-F bond within a perfluorinated ligand of a transition metal complex, leading to the transfer of a fluoride ion to an electrophile. Research has demonstrated that a rhodium complex bearing a perfluorinated N-heterocyclic carbene (NHC) ligand, specifically [(η⁵,κ₂C–C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)–RhCl], can spontaneously transfer a fluorine atom to an organic electrophile under mild conditions. acs.orgresearchgate.netcore.ac.uk

The reaction is initiated by the treatment of the rhodium complex with an electrophile, such as an acyl chloride or anhydride (B1165640). acs.orgmt.com This induces a C-F bond activation and defluorinative coupling process, resulting in the formation of a rhodium(III) metallocycle. researchgate.netcore.ac.uk The fission of the C-F bond liberates a nucleophilic fluoride, which then reacts with the electrophile to generate the corresponding acyl fluoride. acs.orgresearchgate.net This method represents a catalytic cycle where the fluorine atom is effectively shuttled from the perfluorinated ligand to the substrate. nih.govnih.gov

Intermolecular Fluorine Transfer from Anhydrides to Yield this compound

The aforementioned rhodium-catalyzed fluorine transfer system has been successfully applied to the synthesis of this compound from butyric anhydride. When the rhodium complex [(η⁵,κ₂C–C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)–RhCl] is treated with butyric anhydride, an intermolecular fluorine transfer occurs, yielding this compound. acs.org

The reaction proceeds at room temperature in an acetonitrile (B52724) solvent. The conversion is monitored over time, with studies showing that the formation of this compound occurs steadily. This method is particularly noteworthy as it demonstrates that anhydrides can serve as effective substrates for this type of fluorine transfer reaction, often exhibiting different reactivity profiles compared to acyl chlorides. acs.org

| Substrate | Catalyst | Conditions | Yield of this compound | Time | Reference |

| Butyric anhydride | [(η⁵,κ₂C–C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)–RhCl] | CD₃CN, Room Temp. | 28.3% (¹⁹F NMR yield) | 20 h | acs.orgamazonaws.com |

Generation of Perfluorinated Butanoyl Fluorides via Direct Fluorination and Fragmentation

The synthesis of perfluorinated acyl fluorides, such as heptafluorothis compound from this compound precursors, is most notably achieved through electrochemical fluorination (ECF). This method, particularly the Simons process, stands as a foundational technique in organofluorine chemistry for producing a variety of perfluorinated compounds. wikipedia.org

The Simons ECF process involves the electrolysis of a solution containing a hydrocarbon precursor in anhydrous hydrogen fluoride (HF). wikipedia.org For the synthesis of heptafluorothis compound, starting materials typically include butanoic acid or its derivatives like butanoyl chloride. wikipedia.org During the electrolysis, all carbon-hydrogen bonds are replaced with carbon-fluorine bonds. The carboxylic acid functional group is converted to its corresponding acyl fluoride. wikipedia.org

This process is conducted in an electrolytic cell, often with nickel anodes, at a cell potential of approximately 5-6 volts. wikipedia.org

| Parameter | Typical Value/Condition | Source |

| Starting Material | Butanoic acid, Butanoyl chloride | |

| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) | wikipedia.org |

| Anode Material | Nickel | wikipedia.org |

| Cell Potential | 5-6 V | wikipedia.org |

| Product | Heptafluorothis compound | wikipedia.org |

While direct fluorination with elemental fluorine is a powerful technique, its application to hydrocarbons to form perfluoroacyl fluorides can be challenging and often leads to fragmentation. mit.edu20.210.105 Fragmentation is a process where carbon-carbon bond cleavage occurs under the harsh conditions of fluorination, leading to a mixture of smaller perfluorinated compounds. mit.edu In some synthetic strategies, particularly those starting with polymeric materials, a high-temperature fragmentation period is intentionally used after an initial "pre-fluorination" to generate smaller, volatile perfluoroether or perfluoroacyl fluoride products. mit.edu However, in the synthesis of heptafluorothis compound from a C4 precursor, fragmentation is generally an undesired side reaction. An investigation into "oxyfluorination," which involves including oxygen in the direct fluorination gas mixture to synthesize perfluoroacyl fluorides from alkanes, was unsuccessful for n-hexane, indicating the difficulty of this direct conversion. mit.edu

Electrochemical fluorination remains the most established and commercially viable method for producing perfluorinated carboxylic acid derivatives like heptafluorothis compound, offering a more controlled process that largely preserves the carbon skeleton of the starting material. wikipedia.orgtaylorandfrancis.com

Conversion of Alcohols to Fluorides Utilizing Fluorosulfonyl Reagents

The conversion of alcohols to their corresponding alkyl fluorides is a fundamental transformation in organic synthesis. The use of fluorosulfonyl-based reagents provides a powerful and often highly selective method for this deoxyfluorination reaction. Reagents such as perfluoro-1-butanesulfonyl fluoride (nonafluorobutanesulfonyl fluoride, NfF) and other aryl fluorosulfonates are effective for this purpose. thieme-connect.de

This methodology is particularly advantageous due to the high stability and reactivity of the reagents, which often allow for mild reaction conditions. thieme-connect.de The reaction typically proceeds with an inversion of stereochemistry at the reaction center, indicating an S(_N)2-type mechanism.

A notable example involves the use of perfluoro-1-butanesulfonyl fluoride (PBSF) in combination with a fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) to convert primary and secondary alcohols to the corresponding fluorides in high yields, with minimal elimination side products.

| Reagent System | Substrate | Key Features | Source |

| Perfluoro-1-butanesulfonyl fluoride (PBSF) / TBAT | Primary & Secondary Alcohols | High yields, Inversion of configuration, Suppressed elimination | |

| Aryl Fluorosulfonates / Base | Primary & Secondary Alcohols | Readily available reagents, Broad functional group tolerance | thieme-connect.de |

| Nonafluorobutanesulfonyl fluoride (NfF) | Glycosyl Hemiacetals (Alcohols) | Selective activation, Mild basic conditions | taylorandfrancis.com |

The general mechanism involves the activation of the alcohol's hydroxyl group by the fluorosulfonyl reagent to form a good leaving group (a nonaflate or other sulfonate ester). Subsequent nucleophilic attack by a fluoride ion displaces the sulfonate group, yielding the alkyl fluoride. thieme-connect.de The use of readily available and stable aryl fluorosulfonates has been shown to be effective for a diverse range of alcohols, tolerating various functional groups such as aldehydes, ketones, esters, and alkenes. thieme-connect.de This method represents a valuable and practical alternative to more traditional, and often more hazardous, deoxyfluorinating agents.

Reaction Mechanisms and Reactivity Profiles of Butanoyl Fluoride

Nucleophilic Acyl Substitution Reactions

The hallmark reaction of butanoyl fluoride (B91410) is nucleophilic acyl substitution. This process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the fluoride ion, being a competent leaving group, is expelled, regenerating the carbonyl double bond and yielding the substituted product. Acyl fluorides, including butanoyl fluoride, are recognized for their unique balance of reactivity and stability compared to other acyl halides, making them valuable intermediates in synthesis. researchgate.netacs.org

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The carbonyl group is reformed by the elimination of the fluoride ion, which is a good leaving group.

This addition-elimination mechanism is characteristic of acyl compounds and is central to the reactions discussed below.

This compound readily reacts with ammonia, primary amines, and secondary amines to form butanamides. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. The reaction is typically rapid and exothermic.

The general reaction is: CH₃CH₂CH₂COF + R¹R²NH → CH₃CH₂CH₂CONR¹R² + HF

The mechanism involves the initial attack of the amine's lone pair of electrons on the carbonyl carbon of this compound. chemguide.co.uk The resulting tetrahedral intermediate then collapses, expelling the fluoride ion. A second equivalent of the amine or a non-nucleophilic base is often used to neutralize the hydrogen fluoride (HF) byproduct, forming an ammonium (B1175870) salt. chemguide.co.uk Acyl fluorides are increasingly used for amide bond formation, including in peptide synthesis, due to their high reactivity and the often clean reaction profiles they provide. organic-chemistry.orgresearchgate.net Various modern synthetic methods generate acyl fluorides in situ from carboxylic acids, which are then immediately treated with an amine to produce the desired amide in a one-pot procedure. organic-chemistry.org

| Amine Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | Butanamide | Typically in an inert solvent |

| Ethylamine (CH₃CH₂NH₂) | N-ethylbutanamide | Inert solvent, often with a base |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethylbutanamide | Inert solvent, often with a base |

In a reaction analogous to amidation, this compound reacts with alcohols to form esters. This process, known as esterification, involves the oxygen atom of the alcohol's hydroxyl group acting as the nucleophile. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HF produced.

The general reaction is: CH₃CH₂CH₂COF + R'OH → CH₃CH₂CH₂COOR' + HF

The mechanism follows the typical nucleophilic acyl substitution pathway. The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the fluoride ion to yield the ester. While less reactive than acyl chlorides, acyl fluorides are effective reagents for the esterification of primary and secondary alcohols. researchgate.netgoogle.comorganic-chemistry.org The choice of solvent and base can be crucial for optimizing the reaction yield and minimizing side reactions. researchgate.net

| Alcohol Nucleophile | Product | Typical Base Catalyst |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Methyl butanoate | Pyridine |

| Ethanol (CH₃CH₂OH) | Ethyl butanoate | Triethylamine |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl butanoate | Pyridine |

Thiols, being strong nucleophiles, react with this compound to produce thioesters. youtube.comchemistrysteps.com The sulfur atom of the thiol is a more potent nucleophile than the oxygen of a corresponding alcohol due to its greater size and polarizability. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the thiol attacks the carbonyl carbon, leading to the formation of a thioester and hydrogen fluoride. wikipedia.org

The general reaction is: CH₃CH₂CH₂COF + R'SH → CH₃CH₂CH₂COSR' + HF

This transformation is an efficient method for synthesizing thioesters, which are important intermediates in organic synthesis and are found in various biological systems. organic-chemistry.orgnih.gov As with amidation and esterification, a base is typically added to neutralize the HF byproduct.

Hydrolytic Behavior and Anhydrous Reaction Conditions

This compound is susceptible to hydrolysis, reacting with water to form butanoic acid and hydrogen fluoride. This reaction is a significant consideration when handling and using the compound, necessitating the use of anhydrous (dry) reaction conditions to prevent unwanted consumption of the starting material. researchgate.net

CH₃CH₂CH₂COF + H₂O → CH₃CH₂CH₂COOH + HF

The hydrolysis is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The reaction can be catalyzed by both acids and bases. Studies on the hydrolysis of butyryl (butanoyl) fluoride in dioxane-water mixtures have shown that the reaction is catalyzed by hydrogen ions. rsc.org The rate of hydrolysis and the need for anhydrous conditions underscore the reactivity of the acyl fluoride bond. researchgate.net The requirement for moisture-free environments is a general principle in the chemistry of acyl halides to ensure the efficiency of the desired transformation.

Halogen Mobility and SN2 Reaction Mechanisms in Acyl Fluoride Solvolysis

The solvolysis of acyl halides, such as the reaction of this compound with an alcohol like isopropanol, provides insight into the mechanism and the mobility of the halogen leaving group. Studies comparing the isopropanolysis of this compound, chloride, and bromide have been conducted to probe the reaction mechanism.

While nucleophilic acyl substitution is often depicted as a two-step addition-elimination process, a synchronous Sₙ2-like mechanism, analogous to that at a saturated carbon center, has also been considered. In such a mechanism, the nucleophile attacks as the leaving group departs in a single concerted step. The relative reactivity, or "halogen mobility," can be indicative of the operative mechanism. In many solvolysis reactions, the mobility order is I > Br > Cl, with fluorine being much less mobile. However, factors such as the electrophilicity of the carbonyl carbon and the nature of the nucleophile can significantly influence these rates. For butanoyl halides, the high electronegativity of fluorine can play a kinetically significant role, sometimes leading to unexpected reactivity ratios compared to the heavier halogens. acs.org

Thermal Decarboxylation Pathways of Fluorosulfonyl Perfluorobutanoic Acid Derivatives

The thermal decomposition of perfluorinated carboxylic acids (PFCAs), such as perfluorobutanoic acid (PFBA), serves as a crucial model for understanding the high-temperature behavior of related compounds like this compound precursors. Research indicates that thermal degradation does not proceed through a single pathway but rather a complex interplay of competing mechanisms, including C-C bond scission and decarboxylation. nih.govnsf.gov

Computational and experimental studies have identified the primary pathways for the thermal decomposition of short-chain PFCAs. nih.govnih.gov One significant pathway involves the initial elimination of hydrogen fluoride (HF) from the carboxylic acid headgroup, leading to the formation of a transient α-lactone intermediate. This intermediate is highly unstable and rapidly decomposes, eliminating carbon monoxide (CO) and yielding a perfluorinated acyl fluoride. researchgate.net This acyl fluoride can then undergo hydrolysis in the presence of water vapor to form a shorter-chain PFCA, establishing a cycle for the progressive breakdown of the molecule. researchgate.net

Another critical pathway is the homolytic cleavage of C-C bonds. For PFBA, the weakest covalent bond is not the one linking the carboxyl group, but rather the bond between the α- and β-carbon atoms in the perfluorinated backbone. nih.govnih.gov This leads to fragmentation of the carbon chain, creating various carbon-centered radicals. These radicals can subsequently undergo further reactions, such as β-scission or the loss of a fluorine radical to form volatile perfluoroalkenes. nsf.gov

| Bond | Description | Calculated BDE (kcal/mol) |

|---|---|---|

| α-C–COOH | Decarboxylation Pathway | ~90-95 |

| α-C–β-C | C-C Scission Pathway (Weakest Link) | ~75-80 |

| β-C–γ-C | C-C Scission Pathway | ~85-90 |

Base-Mediated Reactions and Salt Formation

The reactivity of this compound, as with other acyl fluorides, is characterized by its role as an acylating agent. Acyl fluorides are generally more stable towards hydrolysis than their acyl chloride counterparts but will react with various nucleophiles, including bases. beilstein-journals.org

Their interaction with bases can be categorized based on the base's strength and nucleophilicity:

Weak, non-nucleophilic bases: Acyl fluorides exhibit notable stability in the presence of tertiary amine bases such as diisopropylethylamine (DIEA) and N-methylmorpholine (NMM). acs.org This stability contrasts with acyl chlorides, which are prone to forming ketenes or oxazolones under similar conditions. acs.org This property makes acyl fluorides valuable reagents in sensitive reactions where the presence of a mild base is required.

Strong bases/nucleophiles: With strong bases like sodium hydroxide (B78521) (NaOH), the acyl fluoride is susceptible to hydrolysis, leading to the formation of the corresponding carboxylate salt (sodium butanoate) and fluoride salt (sodium fluoride). In the context of perfluorinated precursors, studies have shown that NaOH in polar aprotic solvents can mediate the complete mineralization of the molecule, breaking it down to fluoride ions and other non-fluorinated products. yuntsg.com

Basic Nucleophiles (e.g., Amines): this compound readily reacts with primary and secondary amines, which act as both nucleophiles and bases, to form amides. This reaction is a cornerstone of their application in synthesis. The process is often facilitated by an additional mole of the amine or a non-nucleophilic base to neutralize the HF produced. One-pot procedures where a carboxylic acid is first converted to the acyl fluoride and then reacted with an amine without isolation are common and efficient. beilstein-journals.orgresearchgate.net

The formation of salts is a key outcome of these base-mediated reactions. The reaction with a metallic hydroxide yields a carboxylate salt and a metal fluoride. The reaction with an amine yields an amide and an ammonium fluoride salt. Furthermore, the fluoride ion itself, particularly under anhydrous conditions, is a strong base and can participate in or promote side reactions like elimination. nih.gov

| Base Type | Example(s) | Primary Outcome | Notes |

|---|---|---|---|

| Weak Tertiary Amine | DIEA, Pyridine | Generally stable, no reaction | Useful as an acid scavenger in other reactions. acs.org |

| Strong Hydroxide Base | NaOH, KOH | Hydrolysis to Carboxylate and Fluoride Salts | Reaction leads to saponification of the acyl fluoride. yuntsg.com |

| Amine (Nucleophilic Base) | Primary/Secondary Amines | Amide and Ammonium Fluoride Salt Formation | A fundamental reaction for peptide coupling and general amide synthesis. beilstein-journals.org |

| Fluoride Ion (Anhydrous) | TBAF | Can act as a strong base | Under anhydrous conditions, F⁻ can promote elimination reactions. nih.gov |

Advanced Spectroscopic Characterization Techniques for Butanoyl Fluoride

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone for the structural analysis of butanoyl fluoride (B91410), providing detailed information about its carbon framework, proton environments, the fluorine atom, and its interactions with other nuclei.

¹H and ¹³C NMR for Carbon Backbone and Proton Environments

¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing the hydrocarbon structure of butanoyl fluoride. The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

Protons on carbons adjacent to the electron-withdrawing carbonyl group are deshielded and thus shifted downfield. For instance, protons on the carbon alpha to a carbonyl group typically resonate near 2 ppm. libretexts.org The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbon, which appears at a very low field (downfield) due to the strong deshielding effect of the electronegative oxygen and fluorine atoms. For comparison, the carbonyl carbon in butanone resonates at approximately 209.3 ppm. bhu.ac.in The carbon atom bonded to the highly electronegative fluorine will also exhibit a characteristic chemical shift and will be split due to carbon-fluorine coupling (¹JCF). bhu.ac.inmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position (CH₃-CH₂-CH₂-C(O)F) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ - | ~0.9 (triplet) | ~13 |

| -CH₂ -CH₂- | ~1.7 (sextet) | ~18 |

| -CH₂ -C(O)F | ~2.9 (triplet) | ~45 |

| C (O)F | - | ~160 (doublet, due to ¹JCF) |

Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual values may vary depending on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environments and Quantitative Analysis

¹⁹F NMR is a highly sensitive and crucial technique for directly observing the fluorine atom in this compound. wikipedia.orgbiophysics.org With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides clear signals over a wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing compounds. wikipedia.orgbiophysics.org

The chemical shift of the fluorine in an acyl fluoride (R-C(O)F) typically appears in the downfield region relative to the common reference standard, trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu For this compound, the ¹⁹F NMR signal is found at approximately +26 ppm. sci-hub.se This distinct chemical shift allows for unambiguous identification. Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which is advantageous for quantitative analysis of this compound in reaction mixtures. knu.edu.af

¹¹⁹Sn NMR for Organotin Adducts

This compound can react with certain organotin compounds, such as dialkoxydi(beta-diketonate)tin(IV), to form new tin complexes. dtic.mil ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing these adducts. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity. huji.ac.il

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination environment and the nature of the substituents on the tin atom. huji.ac.ilrsc.org The formation of an adduct between this compound and a tin compound would result in a significant change in the ¹¹⁹Sn chemical shift, providing direct evidence of the new bond formation. dtic.mil Furthermore, coupling between the tin and fluorine nuclei (JSn-F) can provide additional structural information about the resulting adduct. huji.ac.il

Variable-Temperature NMR for Conformational and Kinetic Analysis

Variable-temperature (VT) NMR studies can provide valuable insights into the dynamic processes of this compound and its derivatives, such as conformational changes or kinetic rearrangements. knu.edu.af By recording NMR spectra at different temperatures, it is possible to study processes that are too fast or too slow to be observed at room temperature. knu.edu.af

For example, VT-¹³C NMR spectroscopy has been used to study the kinetics of configurational rearrangements in organotin adducts formed from this compound. dtic.mil Changes in the NMR spectra as a function of temperature can be analyzed to determine thermodynamic and kinetic parameters for processes like bond rotation or isomer interconversion. This technique is essential for understanding the flexibility and reactivity of molecules in solution.

High-Resolution Mass Spectrometry (HRMS) with Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of this compound (C₄H₇FO), which is 90.10 g/mol . vulcanchem.com HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. gimmenotes.co.za

When subjected to electron ionization (EI), molecules fragment in predictable ways, providing a "fingerprint" that aids in structural elucidation. acdlabs.com For acyl halides like this compound, a characteristic fragmentation pattern involves the cleavage of the carbon-halogen bond. The most prominent fragmentation pathway is the alpha-cleavage, leading to the formation of a stable acylium ion. libretexts.org

For this compound, this would involve the loss of a fluorine radical to form the butanoyl acylium ion ([CH₃CH₂CH₂CO]⁺). This fragment would be expected to be a major peak, if not the base peak, in the mass spectrum.

Table 2: Predicted HRMS Fragmentation for this compound

| Ion | Chemical Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₄H₇FO]⁺• | 90.0532 | Ionization of parent molecule |

| Acylium Ion [M-F]⁺ | [C₄H₇O]⁺ | 71.0497 | α-cleavage, loss of •F radical |

| Propyl Cation | [C₃H₇]⁺ | 43.0548 | Loss of CO from acylium ion |

| Ethyl Cation | [C₂H₅]⁺ | 29.0391 | Further fragmentation |

Note: The acylium ion is a particularly stable carbocation and often appears as the base peak in the mass spectra of ketones and acyl derivatives. libretexts.orgspectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique works by measuring the absorption of infrared radiation by molecular vibrations.

The most characteristic feature in the IR spectrum of this compound is the very strong absorption band corresponding to the carbonyl (C=O) group stretch. spectroscopyonline.com Due to the high electronegativity of the attached fluorine atom, this stretching vibration occurs at a significantly higher frequency compared to ketones or aldehydes. libretexts.org For acyl fluorides, this peak is typically observed in the range of 1840-1880 cm⁻¹. libretexts.org Specifically for this compound, a strong absorption band is reported near 1,850 cm⁻¹. vulcanchem.com

Another key absorption is the C-F bond stretch, which typically appears in the fingerprint region of the spectrum. For this compound, a peak corresponding to the C-F stretch is observed around 1,100 cm⁻¹. vulcanchem.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Typical Frequency Range (cm⁻¹) | Reported Frequency for this compound (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Acyl Fluoride | C=O Stretch | 1840 - 1880 libretexts.org | ~1850 vulcanchem.com | Strong vulcanchem.comspectroscopyonline.com |

| Acyl Fluoride | C-F Stretch | 1000 - 1400 | ~1100 vulcanchem.com | Strong |

Applications of Butanoyl Fluoride in Advanced Chemical Synthesis

Precursors in Fluorinated Polymer Synthesis and Industrial Monomers

Butanoyl fluoride (B91410), and more prominently its perfluorinated analogue heptafluorobutyroyl fluoride, are fundamental precursors in the production of fluorinated polymers and industrial monomers. atomfair.comlookchem.com These polymers are prized for their high thermal and chemical resistance. The reactivity of the acyl fluoride group allows for its incorporation into larger molecular structures that can then be polymerized.

One key application is in the synthesis of perfluorovinyl ethers (PFVEs), which are important monomers for producing perfluorinated polymer ion-exchange membranes used in fuel cells. fluorine1.ru The general method involves reacting perfluoroacyl fluorides with hexafluoropropylene oxide (HFPO), followed by the decomposition of the resulting addition products. fluorine1.ru For instance, perfluoro-4-fluorosulphonyl butanoyl fluoride (FSO₂CF₂CF₂CF₂COF), an analogue of this compound, is produced through the electrochemical fluorination of 1,4-butanesultone and serves as a key intermediate for producing specific PFVE monomers. fluorine1.ru

The thermal decarboxylation of salts derived from perfluorinated carboxylic acids, which can be prepared from the corresponding acyl fluorides, is a standard method to generate perfluoroalkenes. sci-hub.se These perfluoroalkenes are crucial monomers in the synthesis of various fluorinated polymers. sci-hub.se The unique properties of these compounds make them suitable for specialized applications, including high-performance coatings and lubricants. vulcanchem.com

| Precursor | Monomer/Polymer Type | Application |

| Heptafluorobutyroyl Fluoride | Perfluorinated Polymers | High-resistance coatings, lubricants, surfactants. atomfair.com |

| Perfluoro-4-fluorosulphonyl this compound | Perfluorosulfonyl Vinyl Ethers (PSVE) | Ion-exchange membranes for fuel cells. fluorine1.ru |

| Perfluorinated Acyl Fluorides (general) | Perfluoroalkenes | Synthesis of various fluoropolymers. sci-hub.se |

Role in the Generation of Advanced Inorganic Materials

The application of this compound extends into the realm of inorganic chemistry, particularly in the creation of advanced functional materials.

This compound has been identified as a reagent in the synthesis of novel tin compounds that act as precursors for fluorine-doped tin oxide (SnO₂). acs.org F-doped SnO₂ (FTO) is a transparent conducting oxide with significant applications in optoelectronic devices, solar cells, and gas sensors. researchgate.netresearchgate.net

The synthesis can be achieved through various methods, including sol-gel techniques where a fluorine source is incorporated into the precursor solution. researchgate.netresearchgate.net In one specific pathway, dialkoxydi(β-diketonate)tin(IV) compounds react with this compound to yield new tin complexes. acs.org These complexes can then be processed to form the final F-doped SnO₂ material. Another approach involves the hydrothermal synthesis of SnO₂ nanostructures, where fluoride ions, potentially sourced from compounds like this compound, play a crucial role in controlling the morphology and properties of the resulting material. rsc.orgrsc.org The incorporation of fluorine into the SnO₂ lattice enhances its electrical conductivity and can induce a high concentration of oxygen vacancies, which has been linked to increased photocatalytic efficiency. researchgate.net

| Synthesis Method | Fluorine Source/Precursor | Resulting Material | Key Finding |

| Complexation Reaction | This compound | Tin complexes | Precursors for F-doped SnO₂. acs.org |

| Sol-Gel | Ammonium (B1175870) Fluoride (NH₄F) | F-doped SnO₂ nanocrystals | F-doping enhances electrical and photocatalytic properties. researchgate.net |

| Hydrothermal | Stannous Fluoride (SnF₂) | Fluorinated SnO₂ hierarchical structures | Fluoride ions are critical in the formation of specific nanostructures. rsc.org |

Intermediates in Complex Organofluorine Compound Synthesis

This compound and its derivatives are pivotal intermediates for introducing fluorine atoms or fluorinated moieties into complex organic molecules. atomfair.com This is particularly valuable in medicinal chemistry and materials science, where the presence of fluorine can dramatically alter a molecule's properties. nih.govacs.org

While the most common methods for synthesizing alkyl fluorides involve the direct formation of a C-F bond (fluorination), a more convergent and complexity-generating strategy involves forming a C-C bond where one of the coupling partners is a monofluoroalkyl group. nih.gov This approach, known as monofluoroalkylation, is a powerful tool for creating complex fluorinated structures. nih.gov Recent advances have demonstrated that unactivated alkyl fluorides can undergo C-C bond formation with organozinc compounds, proceeding through short-lived carbocation-organozincate ion pairs. nih.gov

In this context, this compound can serve as a precursor to other fluorinated building blocks. For example, a rhodium complex was shown to facilitate C-F bond activation and subsequent fluorine transfer to an organic electrophile like butyric anhydride (B1165640), generating this compound in the process. acs.org This highlights the reversible nature of these transformations and the role of acyl fluorides as stable intermediates in fluorine transfer reactions. Such strategies are crucial for simplifying the synthesis of complex alkyl fluorides. nih.gov

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. this compound and its perfluorinated analogues are used to introduce fluorinated groups into molecules, serving as key intermediates in the development of active pharmaceutical ingredients (APIs). atomfair.com

For example, heptafluorobutyroyl derivatives have been used in the synthesis of fluorinated biomolecules for medical imaging techniques like PET scans, where the fluorine atoms enhance the visibility of biological structures. The acyl fluoride group is highly reactive towards nucleophiles like amines and alcohols, allowing it to readily form amides and esters, which are common linkages in pharmaceutical compounds. This reactivity is harnessed to create complex fluorinated molecules, including intermediates for drugs targeting insulin (B600854) resistance disorders and HIV protease inhibitors. acs.orggoogle.com The development of efficient fluorination methodologies, such as sulfur [¹⁸F]fluoride exchange (SuFEx), allows for the rapid, late-stage radiolabeling of complex molecules, including those derived from phenolic structures, for use as PET imaging agents. nih.gov

Hydrofluoroethers (HFEs) are a class of compounds with applications as solvents, cleaning fluids, and heat transfer agents, valued for their low ozone depletion potential. google.comrsc.org The synthesis of HFEs often involves the reaction of a fluorinated alkoxide with a fluoroalkene. google.com

Specific synthetic routes can utilize intermediates derived from this compound. For instance, the reduction of 2,2,3,4,4,4-hexafluoro-3-(perfluoromorpholino)this compound yields the corresponding alcohol, 2,2,3,4,4,4-hexafluoro-3-(perfluoromorpholino)butan-1-ol, which is a functionalized hydrofluoroether precursor. google.com Another general process involves reacting an alkyl fluorovinylalkyl ether with a fluorinated alkoxide to produce the desired hydrofluoroether. google.com While not always starting directly from this compound, the underlying chemistry often involves acyl fluoride intermediates or related fluorinated carbonyl compounds. google.com

Theoretical and Computational Investigations of Butanoyl Fluoride Reactivity and Structure

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT calculations are a cornerstone for investigating the intricate pathways of chemical reactions. For compounds related to butanoyl fluoride (B91410), DFT has been applied to understand thermal decomposition and catalytic transformations.

Studies on the pyrolysis of perfluorinated carboxylic acids, such as perfluorobutanoic acid (PFBA), show that the primary decomposition pathway involves the elimination of hydrogen fluoride (HF) to yield a perfluoroacyl fluoride. researchgate.net Specifically, the decomposition of PFBA is predicted to commence at the functional head group through the formation of HF, CO, and the corresponding perfluorinated acyl fluoride, heptafluorobutanoyl fluoride (C3F7COF). researchgate.net The initial step is the elimination of HF, leading to a transient α-lactone intermediate, which then degrades to the perfluoroacyl fluoride and carbon monoxide at lower temperatures. researchgate.net

DFT has also been instrumental in elucidating the mechanisms of novel catalytic reactions. For instance, the phosphine-catalyzed intermolecular carbofluorination of alkynes using acyl fluorides has been studied computationally. chemrxiv.org These calculations support a mechanism involving a five-coordinated fluorophosphorane as the key intermediate in the fluorination step, providing a detailed picture of the C–F bond-forming process. chemrxiv.org

Computational Analysis of C-F Bond Activation and Reductive Elimination

The activation of the carbon-fluorine (C-F) bond is a significant challenge in organic synthesis due to its high bond dissociation energy; the C-F bond in fluorobenzene (B45895) is one of the strongest in organic chemistry at approximately 126 kcal/mol. nih.gov Consequently, computational studies are vital for understanding and overcoming the high energy barriers associated with C-F bond cleavage and formation.

A critical step in many catalytic cycles for fluorination is the reductive elimination of a C-F bond from a transition metal center. DFT calculations have been extensively used to study this process. For example, in the palladium-catalyzed fluorination of heteroaryl bromides, DFT calculations revealed that the C–F reductive elimination from the Pd(II) complex is the most challenging step and likely rate-limiting. nih.govacs.orgacs.org The calculated energy barrier for this step can be substantial, explaining the difficulties observed experimentally. nih.govacs.orgacs.org

Computational studies on analogous systems provide data on the energetic barriers involved. For instance, DFT calculations on L·Pd(Ar)F complexes show how the nature of the aryl group and substituents affects the activation energy for reductive elimination.

| Complex | Aryl Group (Ar) | Calculated Barrier (ΔG‡, kcal/mol) | Ground-State Ar–Pd–F Angle (°) |

|---|---|---|---|

| 16 | Phenyl | 20.7 | 80.7 |

| 17 | 2-Thienyl | 27.7 | 82.3 |

| 18 | 3-Thienyl | 25.9 | - |

| 19 | 2-Phenyl-3-Thienyl | 21.8 | - |

These theoretical models demonstrate that subtle changes in the substrate, such as the difference between a 6-membered phenyl ring and a 5-membered thienyl ring, can significantly increase the energy barrier for C-F reductive elimination. nih.govacs.org Similar principles would apply to the reductive elimination step required to form this compound in a catalytic cycle. Furthermore, kinetic and DFT analyses of C(sp³)–F reductive elimination from alkylgold(III) fluoride complexes suggest the reaction proceeds through transient cationic intermediates with significant ionization of the metal-alkyl bond. rsc.org

Theoretical Evaluation of Fluorine Exchange Processes

Fluorine exchange is a common method for synthesizing acyl fluorides, often by treating an acyl chloride with a fluoride source. Theoretical calculations provide insight into these exchange mechanisms. The reaction of acyl chlorides with potassium fluoride (KF) can be facilitated by phase-transfer catalysts. tandfonline.com The reactive species is likely a quaternary ammonium (B1175870) fluoride generated in situ. tandfonline.com

A novel transformation, termed photo-induced defluorination acyl fluoride exchange (photo-DAFEx), has been developed and investigated through computational methods. nih.govrsc.org In this process, a trifluoromethylaniline derivative is converted into a benzoyl fluoride intermediate upon photo-irradiation in the presence of water. nih.gov Theoretical calculations were crucial in understanding the mechanism, revealing that the C(sp³)–F bond is weakened in the excited triplet state and that water molecules assist in the C-F bond cleavage through hydrogen bonding. nih.gov The calculations, including Laplacian bond order (LBO) and analysis of the bond critical point (ρBCP), indicated a heterolytic, rather than radical, defluorination process. nih.gov

Exploration of Electronic Structure and Reactivity Parameters

Computational chemistry offers powerful tools to explore the electronic structure of molecules and predict their reactivity. researchgate.netresearchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netchemrevlett.com

For fluorinated compounds, frontier molecular orbital (FMO) analysis can reveal how fluorine substituents influence reactivity. chinesechemsoc.org For example, in fluoro-Julia-Kocienski intermediates, DFT investigations showed that the p-orbital of the fluorine atom interacts with the reaction site in an antiphase manner, which activates the adjacent C-C bond for cleavage. chinesechemsoc.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution and identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within a molecule. researchgate.net For this compound, the carbonyl carbon would be expected to be a primary electrophilic site, while the oxygen and fluorine atoms would be nucleophilic centers.

Mechanistic Insights from Computational Modeling of Novel Transformations

Computational modeling is essential for understanding the mechanisms of newly discovered reactions involving acyl fluorides. As mentioned previously, the phosphine-catalyzed intermolecular acylfluorination of alkynes provides a prime example. chemrxiv.org DFT calculations were performed to map the energy profile of the C–F bond-forming ligand coupling process. chemrxiv.org The calculations showed that a five-coordinated fluorophosphorane intermediate with a trigonal bipyramidal geometry is the most stable isomer and that C-F bond formation proceeds in a stepwise fashion from this intermediate. chemrxiv.org

| Acyl Fluoride | Alkyne | Product | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Benzoyl fluoride | Methyl 2-octynoate | 6ah | 58 | 4:96 |

| 4-(Trifluoromethyl)benzoyl fluoride | Methyl 2-octynoate | - | 85 | 4:96 |

| 4-Nitrobenzoyl fluoride | Methyl 2-octynoate | - | 72 | 2:98 |

| 4-Cyanobenzoyl fluoride | Methyl 2-octynoate | - | 82 | 3:97 |

Similarly, the development of the photo-DAFEx system relied heavily on computational modeling to propose a viable reaction pathway. nih.govrsc.org Calculations showed that after initial photo-activation and C-F bond cleavage, the final benzoyl fluoride product is formed via a six-membered cyclic transition state involving dual H-bonding activation from water molecules in the ground state. nih.gov These examples underscore the predictive power of computational modeling in understanding and optimizing novel transformations that could be applicable to this compound.

Broader Context and Future Research Directions in Butanoyl Fluoride Chemistry

Innovations in Green Chemistry Approaches for Butanoyl Fluoride (B91410) Synthesis and Utilization

The development of environmentally benign chemical processes is a paramount goal in modern chemistry, and the synthesis of butanoyl fluoride and its derivatives is no exception. Innovations are emerging that align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement is the move away from traditional fluorination methods that often employ harsh and dangerous reagents. Electrochemical fluorination (ECF) represents a more sustainable alternative for producing perfluorinated compounds like perfluoro-4-fluorosulphonyl this compound. fluorine1.ruresearchgate.net The ECF process, particularly the Simons process, is a key industrial method for creating fluoro-organic compounds, although it requires careful control to be efficient. researchgate.net Research into ECF in ionic liquids is also a promising avenue, as it can lead to highly regioselective and efficient fluorination and allows for the reuse of the solvent, minimizing waste. researchgate.net

In the realm of utilization, green chemistry principles are being applied to reactions involving butanoyl precursors. For example, a novel, sustainable two-step synthesis of N-butanoyl-l-glutathione has been developed using butyric anhydride (B1165640) in a weakly basic aqueous solution. acs.org This method highlights the use of environmentally acceptable solvents like water and methanol (B129727) and avoids the need for protecting group chemistry and column chromatography for purification. acs.org The process is described as cost-effective, safe, efficient, and scalable, representing a significant green innovation in the use of butanoyl groups. acs.org

Another green approach involves leveraging readily available and less hazardous starting materials. Researchers have developed a novel fluorinating reagent using potassium fluoride (KF), an inexpensive and common salt, in combination with hexafluoroisopropanol (HFIP) as a coordinating solvent. bioengineer.org This method avoids more reactive and highly hygroscopic reagents, offering a more stable and manageable alternative that aligns with the tenets of sustainable chemistry. bioengineer.org While not a direct synthesis of this compound, this innovation points toward a future where similar green principles could be applied to generate acyl fluorides.

The table below summarizes key green chemistry innovations relevant to this compound chemistry.

| Innovation | Description | Key Advantages | Reference |

| Aqueous Phase Synthesis | Use of water as a solvent for butanoylation reactions, such as in the synthesis of N-butanoyl-l-glutathione from butyric anhydride. acs.org | Environmentally benign solvent, avoids hazardous organic solvents, simplifies workup. acs.org | acs.org |

| Electrochemical Fluorination (ECF) | Industrial method for producing perfluorinated compounds, including perfluorothis compound precursors, by electrolysis in anhydrous hydrogen fluoride. fluorine1.ruresearchgate.net | Can be more selective and efficient than traditional methods, avoids some hazardous reagents. researchgate.net | fluorine1.ruresearchgate.net |

| Chromatography-Free Purification | Developing synthetic routes that yield high-purity products directly, eliminating the need for silica (B1680970) gel chromatography. acs.org | Reduces solvent waste, lowers costs, and improves process efficiency. acs.org | acs.org |

| Stable Reagent Development | Creation of stable, non-hygroscopic fluorinating agents from inexpensive salts like KF, which could be adapted for acyl fluoride synthesis. bioengineer.org | Enhanced safety, easier handling and storage, reduced cost, less hazardous waste. bioengineer.org | bioengineer.org |

Challenges and Opportunities in Selective Fluorination and this compound-Mediated Transformations

The unique properties conferred by fluorine atoms make organofluorine compounds highly valuable, yet their synthesis presents significant challenges, particularly in achieving selectivity. ucl.ac.uk this compound and its mediated transformations are at the center of both ongoing challenges and emerging opportunities in this field.

Challenges:

A primary challenge in fluorination chemistry is controlling site-selectivity—the ability to introduce a fluorine atom at a specific position in a complex molecule. ucl.ac.uk This is especially difficult in the direct fluorination of C-H bonds. ucl.ac.uk The carbon-fluorine bond is exceptionally strong, making its activation for subsequent transformations a formidable task. rsc.orgcore.ac.uk This high bond dissociation energy renders the oxidative addition of transition metals to C(sp3)-F bonds, a common strategy in catalysis, highly challenging. rsc.org Furthermore, many traditional fluorination reactions produce undesirable side products or require harsh conditions, which limits their applicability, especially in late-stage functionalization of complex molecules like pharmaceuticals. pharmtech.com In some palladium-catalyzed reactions, for example, a common problem is the formation of side products from protodemetalation. pharmtech.com

Opportunities:

Despite the difficulties, significant opportunities exist for innovation. The development of novel catalytic systems is a major frontier. The fusion of transition metal catalysis with photochemistry and electrochemistry is creating new pathways for activating strong C(sp3)-F bonds. rsc.org Metal-mediated reactions, where a transition metal-fluorine bond is formed, can render the fluorine nucleophilic, facilitating its transfer to an electrophile. core.ac.uk This strategy has been demonstrated in a rhodium-catalyzed system where fluorine from a perfluorinated ligand is transferred to an acyl chloride, and in a palladium-catalyzed process to form acyl fluorides from anhydrides. core.ac.ukacs.org Butyric anhydride, for instance, can be converted to this compound using such a system. core.ac.ukacs.org

This compound also serves as a valuable acylating agent. Its perfluorinated analogue, heptafluorobutyryl fluoride, is particularly reactive and useful for introducing fluorinated acyl groups into molecules, a key strategy in the synthesis of stable pharmaceuticals and industrial products. There is a significant opportunity to develop more selective and efficient acylation reactions mediated by this compound, potentially using new catalysts to control reactivity and substrate scope. Furthermore, visible light-mediated reactions are emerging as a powerful, metal-free method for transformations. A dual organo-catalysis system has been developed for the monofluoromethylation/acylation of olefins using various acyl fluorides, demonstrating the potential for new, light-driven transformations involving these reagents. mdpi.com

The table below outlines the key challenges and opportunities.

| Aspect | Challenges | Opportunities | References |

| Selective Fluorination | Difficult to control the site of fluorination in complex molecules. ucl.ac.uk | Development of novel transition-metal, photochemical, and electrochemical catalysts to control selectivity and activate C-F bonds. rsc.orgcore.ac.uk | ucl.ac.ukrsc.orgcore.ac.uk |

| C-F Bond Activation | The high strength of the C-F bond makes it inert and difficult to activate for further reactions. rsc.orgcore.ac.uk | Using metal centers to form metal-fluorine bonds, which activates the fluorine for nucleophilic transfer. core.ac.uk | rsc.orgcore.ac.uk |

| Reaction Conditions | Many existing methods require harsh reagents, high temperatures, or produce unwanted byproducts. pharmtech.com | Exploring light-mediated and organo-catalyzed reactions that proceed under milder conditions with higher selectivity. mdpi.com | pharmtech.commdpi.com |

| This compound-Mediated Transformations | Optimizing reactivity and substrate scope for acylation reactions. | Designing new catalytic systems to expand the use of this compound as a selective acylating agent for synthesizing complex molecules. |

Potential for Development of Novel Reagents Derived from this compound

This compound is not only a useful reagent in its own right but also a valuable precursor for the development of novel, specialized chemical reagents. Its structure allows for modification to create new building blocks with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals.

One major area of development is in the synthesis of complex fluorinated monomers. For example, the electrochemical fluorination of 1,4-butanesultone can produce perfluoro-4-fluorosulphonyl this compound. fluorine1.ru This derivative is a key intermediate for producing perfluorosulfonyl vinyl ether (PSVE) monomers, which are essential components in the manufacture of perfluorinated polymer ion-exchange membranes used in fuel cells. fluorine1.ru The ability to synthesize such advanced materials hinges on the development of these specialized reagents derived from this compound precursors.

There is also significant potential in creating new reagents for bioconjugation and drug discovery. The butanoyl group can be used to modify biological molecules to alter their properties. In one instance, a derivative of butyric acid was used to create N-butanoyl-l-glutathione, a compound synthesized to explore potential therapeutic effects. acs.org Similarly, this compound could be used to generate novel probes or linkers. For instance, new methods for synthesizing sensitive RNAs utilize fluoride-cleavable linker groups, some of which are based on butanoyl structures like the 4-((t-butyldimethylsilyl)oxy)-2-methoxybutanoyl (SoM) group. nih.govchemrxiv.org These fluoride-labile protecting groups are critical for accessing modified RNAs for research in epitranscriptomics and the development of nucleic acid therapeutics. nih.govchemrxiv.org

Furthermore, the development of novel sulfonyl fluorides and fluorosulfates as "connective" building blocks in chemical biology and drug development is a rapidly growing field. tandfonline.com While not directly derived from this compound itself, the principle of using acyl fluorides and related structures as versatile connectors is well-established. This compound could serve as a starting point for creating a new class of reagents that combine a butanoyl moiety with a reactive sulfonyl fluoride group, potentially leading to new covalent inhibitors or chemical probes with unique biological activities. nih.gov The creation of such bifunctional reagents represents a significant opportunity for future research.

Q & A

Q. What are the established synthetic pathways for butanoyl fluoride in laboratory settings, and how can reaction conditions be optimized?

this compound (CAS 335-42-2) is typically synthesized via fluorination of butanoyl chloride using agents like hydrogen fluoride (HF) or potassium fluoride (KF). Key optimization parameters include:

- Anhydrous conditions : To prevent hydrolysis, reactions should be conducted under inert atmospheres (e.g., nitrogen or argon) .

- Catalyst selection : Metal fluorides (e.g., KF) enhance fluorination efficiency, particularly in aprotic solvents like dichloromethane .

- Temperature control : Reactions are often performed at 0–5°C to minimize side reactions while maintaining reasonable reaction rates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- NMR spectroscopy : NMR is critical for confirming fluorination efficiency. Peaks for this compound typically appear at δ −70 to −80 ppm (CF groups) and δ −120 to −130 ppm (COF group) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular ions (e.g., [M+H] at m/z 193.0 for CHFO) .

- IR spectroscopy : A strong carbonyl (C=O) stretch near 1840 cm confirms the acyl fluoride moiety .

Q. What safety protocols are critical when handling this compound in academic laboratories?

- Personal protective equipment (PPE) : Use fluoropolymer-coated gloves, face shields, and fume hoods to avoid exposure to corrosive vapors .

- First-aid measures : In case of skin contact, rinse immediately with 2% calcium gluconate solution to neutralize HF byproducts .

- Waste disposal : Hydrolyze residual this compound with aqueous sodium bicarbonate before disposal to prevent environmental release .

Advanced Research Questions

Q. How do fluorinated substituents influence the stability of this compound under varying pH conditions?

The electron-withdrawing nature of fluorine atoms stabilizes the acyl fluoride group against hydrolysis. However, in aqueous media:

- Acidic conditions (pH < 3) : Hydrolysis is slow, yielding fluoro-butanoic acid. Kinetic studies show a half-life >24 hours at 25°C .

- Basic conditions (pH > 10) : Rapid hydrolysis occurs (half-life <1 hour), forming fluoride ions and butanoate derivatives. Buffered systems (e.g., phosphate buffers) accelerate degradation .

- Mitigation strategy : Use non-polar solvents (e.g., hexane) to minimize water contact during storage .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?

- Density Functional Theory (DFT) : Gaussian software (B3LYP/6-31G* basis set) predicts reaction pathways and transition states. For example, the energy barrier for ammonia substitution at the carbonyl carbon is ~25 kcal/mol .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics, highlighting solvation shells around the fluorinated chain .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting spectral data (e.g., unexpected NMR shifts) often arise from:

- Impurity interference : Trace solvents (e.g., DMF) or moisture can distort signals. Use deuterated solvents and rigorous drying protocols .

- Dynamic effects : Fluorine atoms induce rapid conformational changes, broadening NMR peaks. Cooling samples to −40°C can sharpen signals .

- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm assignments .

Q. What mechanistic insights explain the divergent reactivity of this compound compared to non-fluorinated analogs?

- Electrophilicity enhancement : Fluorine's electronegativity increases the carbonyl carbon's electrophilicity, accelerating nucleophilic attacks (e.g., by amines or alcohols) by 10–100× compared to butanoyl chloride .

- Steric effects : Bulky fluorinated groups (e.g., CF) hinder access to the carbonyl carbon, reducing reactivity in sterically crowded systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.